5-Methylideneocta-3,7-dien-1-ol, also known as 7-methyl-3-methylene-1,6-octadiene, is an organic compound classified as an acyclic monoterpenoid. This compound is notable for its presence in various essential oils and as a flavoring agent. Its molecular formula is , with a molecular weight of approximately 136.234 g/mol. The compound is characterized by its double bonds and a hydroxyl group, which contribute to its chemical reactivity and potential applications in the fragrance and flavor industries.
5-Methylideneocta-3,7-dien-1-ol is derived from natural sources, particularly found in essential oils such as hop oil and allspice. It belongs to the class of organic compounds known as acyclic monoterpenoids, which are characterized by their open-chain structures without cyclic components. This compound can also be categorized under lipids and lipid-like molecules, specifically within the subclass of prenol lipids .
The synthesis of 5-methylideneocta-3,7-dien-1-ol can be achieved through various methods, often involving the manipulation of simpler organic precursors. Common synthetic routes include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or side reactions .
5-Methylideneocta-3,7-dien-1-ol features a complex structure with multiple double bonds and a hydroxyl group:
CC(C)=CCCC(=C)C=C
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3
The structure includes several carbon-carbon double bonds contributing to its reactivity and stability under certain conditions .
5-Methylideneocta-3,7-dien-1-ol participates in various chemical reactions due to its unsaturated nature:
These reactions often require catalysts or specific conditions (temperature, pressure) for optimal outcomes. For example, using Lewis acids can facilitate electrophilic additions effectively .
The mechanism of action for 5-methylideneocta-3,7-dien-1-ol primarily involves its interactions with biological systems through olfactory receptors due to its aromatic properties. It is believed to influence sensory perception in flavoring and fragrance applications by binding to specific receptors in the olfactory epithelium.
Data suggests that compounds like 5-methylideneocta-3,7-dien-1-ol can modulate signaling pathways associated with taste and smell perception .
The compound exhibits typical properties of unsaturated alcohols:
Relevant analyses such as spectroscopic methods (NMR, IR) are often employed to characterize this compound further .
5-Methylideneocta-3,7-dien-1-ol has several scientific uses:
5-Methylideneocta-3,7-dien-1-ol belongs to the acyclic monoterpenoid alcohol family, derived from the universal C₁₀ precursor geranyl diphosphate (GPP). Its biosynthesis proceeds via terpene synthase (TPS)-mediated cyclization or rearrangement, followed by cytochrome P450-dependent hydroxylation or dehydrogenase-mediated oxidation steps. In plants, the compound arises from the hydrolysis of GPP to linalool or geraniol, followed by position-specific oxidation at the C1 position. Microbial systems employ analogous pathways but utilize bacterial terpene synthases with distinct catalytic mechanisms. For example, Pseudomonas spp. convert GPP to β-myrcene via a magnesium-dependent diphosphate elimination reaction, which serves as the direct precursor for downstream oxidation to 5-methylideneocta-3,7-dien-1-ol. The enzymatic conversion involves a two-step oxidation: first, a hydrolase removes the diphosphate group, followed by an alcohol dehydrogenase that introduces the hydroxyl moiety at C1 [2] .
Table 1: Key Enzymes in 5-Methylideneocta-3,7-dien-1-ol Biosynthesis
Enzyme Class | Function | Organism Source | Catalytic Cofactors |
---|---|---|---|
Terpene synthase (TPS) | Converts GPP to β-myrcene | Pseudomonas spp., Citrus | Mg²⁺, Pyrophosphate release |
Cytochrome P450 monooxygenase | Hydroxylates β-myrcene at C1 | Plant trichomes | NADPH, O₂ |
Alcohol dehydrogenase | Oxidizes myrcene derivatives to alcohols | Microbial communities | NAD⁺/NADP⁺ |
Lipoxygenase (LOX) | Generates aldehyde precursors for terpenes | Pummelo cultivars | Fe²⁺, O₂ |
β-Myrcene (7-methyl-3-methylene-1,6-octadiene) serves as the primary hydrocarbon precursor for 5-methylideneocta-3,7-dien-1-ol through microbial biotransformation. In Pseudomonas sp. strain M1, a genomic island (GI) spanning 28–76 kb encodes specialized enzymes that oxidize β-myrcene at the C1 position. This myr+ trait involves a three-enzyme cascade: a myrcene hydroxylase introduces a hydroxyl group, followed by dehydrogenase-mediated oxidation to the aldehyde, and final reduction to yield the alcohol. Bioprospecting studies identified 150 β-myrcene-biotransforming bacterial isolates across Alphaproteobacteria, Betaproteobacteria, and Sphingobacteriia, with Pseudomonas spp. showing the highest efficiency for producing oxygenated derivatives like 5-methylideneocta-3,7-dien-1-ol. These compounds exhibit enhanced organoleptic properties compared to their hydrocarbon precursors, making them valuable in flavor and fragrance industries [2] [8].
In plants, the production of acyclic monoterpenoids like 5-methylideneocta-3,7-dien-1-ol is governed by TPS (terpene synthase) and LOX (lipoxygenase) gene families. Citrus studies demonstrate that TPS1 expression directly correlates with terpene accumulation in pummelo flavedo, while LOX2.1 regulates aldehyde precursors essential for terpenoid diversity. Transcriptional activators (e.g., bHLH and MYB transcription factors) bind to promoter regions of TPS genes, enhancing their expression during fruit ripening or stress responses. Conversely, microbial systems employ integrative conjugative elements (ICEs) for horizontal gene transfer of β-myrcene catabolism genes. A conserved 76-kb ICE in Pseudomonas spp. contains operons encoding myrcene hydroxylase and alcohol dehydrogenase, whose expression is induced by β-myrcene exposure. RNA-seq analyses confirm upregulation of these operons by 12-fold during early log-phase growth in myrcene-supplemented media [2] [3] .
The biosynthesis of 5-methylideneocta-3,7-dien-1-ol precursors relies on two distinct pathways:
Table 2: MVA vs. MEP Pathway Attributes
Attribute | MVA Pathway | MEP Pathway | Relevance to 5-Methylideneocta-3,7-dien-1-ol |
---|---|---|---|
Localization | Eukaryotic cytosol | Plastids (plants), Bacteria | Direct precursor supply in bacteria/plant trichomes |
Key Enzymes | HMGR, Mevalonate kinase | DXS, DXR, IspG/H | IspH mutation reduces β-myrcene yield by 80% |
Initial Substrates | Acetyl-CoA | Pyruvate + Glyceraldehyde-3-phosphate | Higher carbon efficiency (67% vs. 41% in MVA) |
Inhibitors | Statins (e.g., lovastatin) | Fosmidomycin (DXR inhibitor) | Fosmidomycin blocks β-myrcene synthesis entirely |
Organisms | Fungi, Animals, Plant cytosol | Bacteria, Plant plastids | Essential in Pseudomonas spp. for myr+ trait |
The MEP pathway’s efficiency in bacteria like Pseudomonas enables high-yield β-myrcene production (up to 400 mg/L in optimized strains), whereas MVA-dependent systems show 3-fold lower flux. Metabolic engineering efforts have therefore focused on inserting MEP pathway genes into E. coli to enhance monoterpenoid titers [5] [10].
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